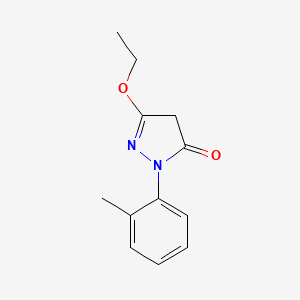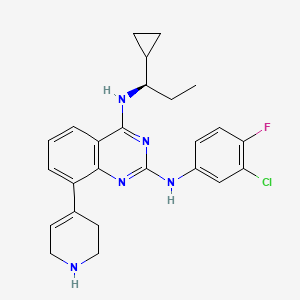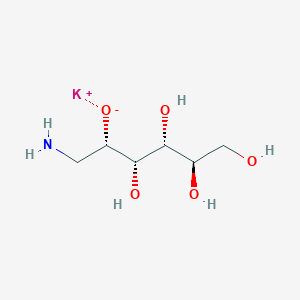
Methyl 2-bromo-5-fluoro-3-iodobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-bromo-5-fluoro-3-iodobenzoate is an organic compound with the molecular formula C8H5BrFIO2 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine, fluorine, and iodine atoms, and the carboxylic acid group is esterified with a methyl group
準備方法
Synthetic Routes and Reaction Conditions
Methyl 2-bromo-5-fluoro-3-iodobenzoate can be synthesized through a multi-step process involving the halogenation of benzoic acid derivatives. One common method involves the following steps:
Fluorination: The substitution of a hydrogen atom with a fluorine atom.
Esterification: The conversion of the carboxylic acid group to a methyl ester.
Each of these steps requires specific reagents and conditions. For example, bromination can be achieved using bromine (Br2) in the presence of a catalyst, while fluorination may involve the use of a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI). Iodination typically requires iodine (I2) and a suitable oxidizing agent. Esterification is commonly carried out using methanol (CH3OH) and a strong acid catalyst like sulfuric acid (H2SO4).
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency. Industrial production may also involve the use of automated systems for precise control of reaction parameters.
化学反応の分析
Types of Reactions
Methyl 2-bromo-5-fluoro-3-iodobenzoate can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, fluorine, iodine) can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions to form larger molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.
科学的研究の応用
Methyl 2-bromo-5-fluoro-3-iodobenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique halogenation pattern makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals. Its halogen atoms can enhance the biological activity and stability of the resulting compounds.
Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
作用機序
The mechanism of action of methyl 2-bromo-5-fluoro-3-iodobenzoate depends on its specific application
Molecular Targets: The halogen atoms can form halogen bonds with target molecules, enhancing binding affinity and specificity.
Pathways Involved: The compound can modulate biological pathways by interacting with enzymes, receptors, or other biomolecules. The presence of multiple halogen atoms can influence the compound’s reactivity and selectivity.
類似化合物との比較
Similar Compounds
Methyl 5-bromo-2-iodobenzoate: This compound has a similar structure but lacks the fluorine atom. It is used in similar applications but may have different reactivity and properties.
Methyl 3-bromo-2-fluoro-5-iodobenzoate: This is another isomer with a different arrangement of halogen atoms. Its properties and applications can vary based on the specific halogenation pattern.
Uniqueness
Methyl 2-bromo-5-fluoro-3-iodobenzoate is unique due to its specific combination of bromine, fluorine, and iodine atoms. This unique halogenation pattern can impart distinct chemical and biological properties, making it valuable in various research and industrial applications.
特性
分子式 |
C8H5BrFIO2 |
|---|---|
分子量 |
358.93 g/mol |
IUPAC名 |
methyl 2-bromo-5-fluoro-3-iodobenzoate |
InChI |
InChI=1S/C8H5BrFIO2/c1-13-8(12)5-2-4(10)3-6(11)7(5)9/h2-3H,1H3 |
InChIキー |
ZXAPZXGLZKZYLD-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(C(=CC(=C1)F)I)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Bromoisoxazolo[5,4-c]pyridine](/img/structure/B12866133.png)




![2-(Chloromethyl)benzo[d]oxazole-6-carboxamide](/img/structure/B12866191.png)

![(5R,7AR)-5-ethyltetrahydropyrrolo[1,2-c]oxazole-1,3-dione](/img/structure/B12866207.png)





